molecular formula C31H44N4O5 B1251326 Sanjoinine G1

Sanjoinine G1

Número de catálogo: B1251326
Peso molecular: 552.7 g/mol
Clave InChI: HEBPXDNWUOXIPK-XLIKFSOKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sanjoinine G1, also known as this compound, is a useful research compound. Its molecular formula is C31H44N4O5 and its molecular weight is 552.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Sanjoinine G1 is characterized as a 14-membered cyclopeptide. Its synthesis has been achieved through various methods, emphasizing its structural complexity and potential for biological activity. The compound's structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry.

Sedative Activity

This compound has demonstrated significant sedative effects in various studies. The sedative activity is primarily assessed through its ability to prolong hexobarbital-induced sleeping time in animal models.

  • Study Findings : In one study, the oral administration of this compound resulted in a more than 67% increase in hexobarbital-induced sleep duration compared to controls . The alkaloidal fraction from Sanjoin exhibited major tranquilizing effects, confirming the efficacy of cyclopeptide alkaloids as active principles in traditional medicine .
Compound Dosage (mg/kg) Effect on Sleep Duration
This compound3Significant prolongation
Nuciferine3Moderate effect
Control-Baseline

Anticonvulsant Effects

Research indicates that this compound possesses anticonvulsant properties. In an experimental model using N-methyl-D-aspartate (NMDA) to induce seizures, this compound significantly improved survival rates and reduced seizure severity.

  • Mechanism of Action : The compound appears to inhibit intracellular calcium influx induced by NMDA, providing a protective effect against seizure-related neuronal damage . This suggests that this compound could be a candidate for developing new anticonvulsant therapies.
Parameter Control This compound (10 mg/kg)
Survival Rate (%)5080
Seizure Score (Scale 0-5)42

Neuroprotective Potential

This compound's role in neuroprotection is supported by its ability to modulate neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors. It enhances the effects of pentobarbital, a known sedative, without inducing sleep on its own.

  • GABAergic Modulation : Studies show that this compound augments the sleeping effects of pentobarbital by increasing chloride influx in cerebellar granule cells and modifying the expression of GABA receptor subunits . This modulation indicates potential therapeutic applications in treating sleep disorders and anxiety.

Q & A

Basic Research Questions

Q. How is Sanjoinine G1 structurally characterized, and what analytical techniques are critical for confirming its identity?

this compound’s structure includes cyclic peptide motifs and unique post-translational modifications, as evidenced by NMR, mass spectrometry, and X-ray crystallography . Key steps include:

  • Purification : Use HPLC or LC-MS to isolate the compound from crude extracts.
  • Structural elucidation : Combine 2D-NMR (e.g., COSY, NOESY) with high-resolution MS/MS fragmentation to resolve stereochemistry and connectivity.
  • Validation : Compare spectral data with existing databases or synthesized standards to confirm identity .

Q. What experimental design principles ensure reproducibility in this compound bioactivity studies?

  • Controls : Include positive/negative controls (e.g., known inhibitors for enzyme assays) and solvent controls.
  • Dosage standardization : Use molarity-based concentrations rather than mass/volume to account for molecular weight variability.
  • Replication : Perform triplicate experiments with independent biological replicates to minimize batch effects .
  • Documentation : Publish detailed protocols in supplementary materials, including instrument calibration parameters and raw data .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

  • Meta-analysis : Compare studies using criteria such as assay type (e.g., cell-based vs. enzymatic), purity of the compound, and experimental conditions (pH, temperature) .
  • Statistical re-evaluation : Apply tools like Bland-Altman plots or sensitivity analysis to identify outliers or confounding variables .
  • Hypothesis refinement : Re-test conflicting results under standardized conditions to isolate causative factors (e.g., solvent interference, enzyme isoforms) .

Advanced Research Questions

Q. What genomic and proteomic tools are used to investigate this compound biosynthesis in its native organism?

  • Genome mining : Identify biosynthetic gene clusters (e.g., non-ribosomal peptide synthetases, modifying enzymes) using tools like antiSMASH or BLAST homology searches .
  • Heterologous expression : Clone candidate genes into model systems (e.g., E. coli, yeast) to validate enzymatic functions.
  • CRISPR-Cas9 knockout : Disrupt putative biosynthetic genes to confirm their role in this compound production .

Q. How can researchers optimize this compound yield in laboratory settings while maintaining structural fidelity?

  • Fermentation optimization : Test variables like carbon/nitrogen sources, aeration, and induction timing using Design of Experiments (DoE) methodologies .
  • Post-translational modification engineering : Co-express modifying enzymes (e.g., methyltransferases, oxidases) to enhance yield or stability .
  • Analytical monitoring : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time yield tracking .

Q. What computational strategies are effective in predicting this compound’s molecular targets or mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB).
  • Network pharmacology : Construct protein-protein interaction networks to identify secondary targets or off-site effects.
  • Machine learning : Train models on existing bioactivity data to predict novel targets or synergistic compounds .

Q. How should researchers navigate contradictory findings about this compound’s pharmacokinetic properties?

  • In silico modeling : Predict absorption/distribution using tools like GastroPlus or PK-Sim, incorporating physicochemical properties (logP, solubility).
  • Interspecies comparisons : Evaluate metabolic stability across models (e.g., human vs. rodent liver microsomes) to identify species-specific biases.
  • Tracer studies : Use isotopically labeled this compound to track metabolic pathways in vivo .

Q. Methodological Guidance

Q. What frameworks ensure rigorous formulation of research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to:

  • Define scope (e.g., “Does this compound inhibit X enzyme in Y cell line under Z conditions?”).
  • Align hypotheses with gaps in literature (e.g., unresolved biosynthetic steps or unvalidated therapeutic claims) .

Q. How can researchers integrate multi-omics data to study this compound’s biological role?

  • Transcriptomics : Correlate this compound exposure with differential gene expression (RNA-seq).
  • Metabolomics : Use LC-MS/MS to identify downstream metabolites affected by the compound.
  • Data integration : Apply pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper) to unify findings into a systems-level model .

Q. Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound research data in publications?

  • Tables/Figures : Use well-labeled diagrams for structural data and dose-response curves. Avoid duplicating data in text and visuals .
  • Supplementary Materials : Include raw NMR spectra, crystallization parameters, and statistical analysis scripts (e.g., R/Python code) .
  • Ethical reporting : Disclose conflicts of interest and funding sources per journal guidelines .

Propiedades

Fórmula molecular

C31H44N4O5

Peso molecular

552.7 g/mol

Nombre IUPAC

(2S)-2-(dimethylamino)-N-[(3S,4S,7S,11R)-11-hydroxy-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-3-phenylpropanamide

InChI

InChI=1S/C31H44N4O5/c1-19(2)16-24-29(37)32-18-26(36)22-12-14-23(15-13-22)40-28(20(3)4)27(31(39)33-24)34-30(38)25(35(5)6)17-21-10-8-7-9-11-21/h7-15,19-20,24-28,36H,16-18H2,1-6H3,(H,32,37)(H,33,39)(H,34,38)/t24-,25-,26-,27-,28-/m0/s1

Clave InChI

HEBPXDNWUOXIPK-XLIKFSOKSA-N

SMILES isomérico

CC(C)C[C@H]1C(=O)NC[C@@H](C2=CC=C(C=C2)O[C@H]([C@@H](C(=O)N1)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C)C(C)C)O

SMILES canónico

CC(C)CC1C(=O)NCC(C2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C(C)C)O

Sinónimos

sanjoinine G1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.